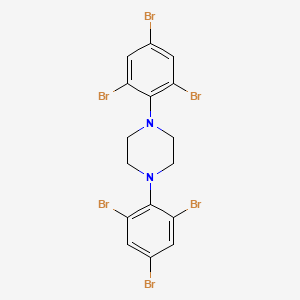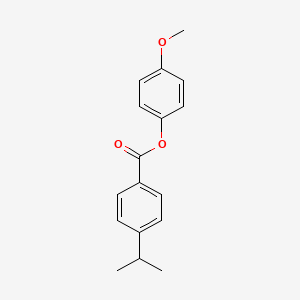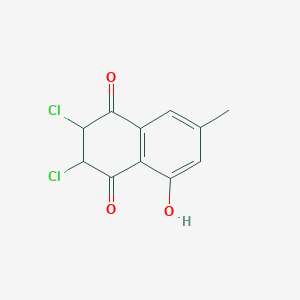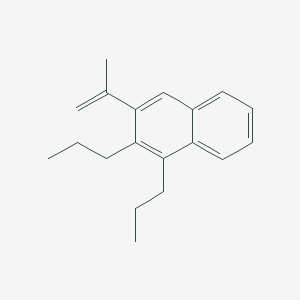
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring substituted with prop-1-en-2-yl and dipropyl groups
Vorbereitungsmethoden
The synthesis of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with prop-1-en-2-yl and propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: It has been investigated for its antiproliferative and tubulin-destabilizing effects in cancer cells.
Industry: This compound is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics results in apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-(Prop-1-en-2-yl)-1,2-dipropylnaphthalene can be compared with other similar compounds such as:
Combretastatin A-4: Both compounds target the colchicine-binding site on tubulin, but this compound has a different structural scaffold.
Colchicine: While colchicine is a well-known tubulin inhibitor, this compound offers a unique chemical structure that may provide different pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
63299-33-2 |
|---|---|
Molekularformel |
C19H24 |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
3-prop-1-en-2-yl-1,2-dipropylnaphthalene |
InChI |
InChI=1S/C19H24/c1-5-9-17-16-12-8-7-11-15(16)13-19(14(3)4)18(17)10-6-2/h7-8,11-13H,3,5-6,9-10H2,1-2,4H3 |
InChI-Schlüssel |
BWVVEZBVWLAJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC2=CC=CC=C21)C(=C)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


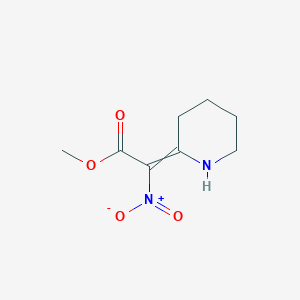
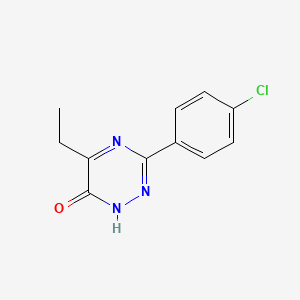
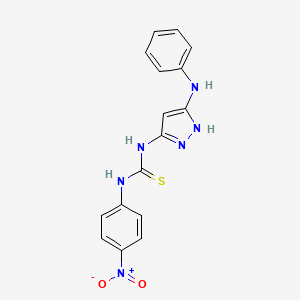
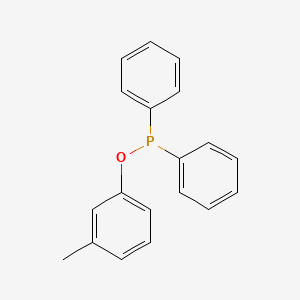
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
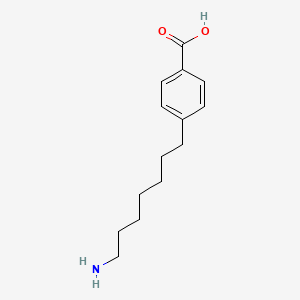
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
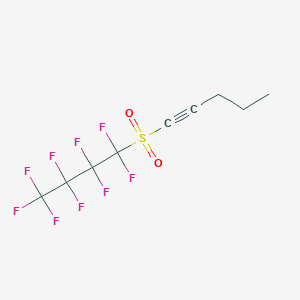
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

